molecular formula C26H18FNO2 B593034 Fdu-PB-22 CAS No. 1883284-94-3

Fdu-PB-22

Katalognummer B593034
CAS-Nummer: 1883284-94-3
Molekulargewicht: 395.433
InChI-Schlüssel: RCEKSVIFQKKFLS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Fdu-PB-22 is a derivative of JWH-018, which is presumed to be a potent agonist of the CB1 receptor . It has been sold online as a designer drug . The formal name of Fdu-PB-22 is 1-[(4-fluorophenyl)methyl]-1H-indole-3-carboxylic acid, 1-naphthalenyl ester .


Synthesis Analysis

Fdu-PB-22 and FUB-PB-22 were rapidly metabolized in human liver microsomes with half-lives of 12.4 and 11.5 min, respectively . In human hepatocyte samples, seven metabolites for both compounds were identified, generated by ester hydrolysis and further hydroxylation and/or glucuronidation .


Molecular Structure Analysis

The molecular formula of Fdu-PB-22 is C26H18FNO2 . It has an average mass of 395.425 Da and a monoisotopic mass of 395.132172 Da .


Chemical Reactions Analysis

Both Fdu-PB-22 and FUB-PB-22 were rapidly metabolized in human liver microsomes . In human hepatocyte samples, seven metabolites for both compounds were identified, generated by ester hydrolysis and further hydroxylation and/or glucuronidation .


Physical And Chemical Properties Analysis

Fdu-PB-22 is a crystalline solid . It has a density of 1.2±0.1 g/cm3, a boiling point of 611.6±40.0 °C at 760 mmHg, and a flash point of 323.7±27.3 °C . It has a molar refractivity of 115.7±0.5 cm3 .

Wissenschaftliche Forschungsanwendungen

  • Human Metabolism of Fdu-PB-22 : A study by Diao et al. (2016) investigated the metabolism of Fdu-PB-22 in human hepatocytes. They discovered that Fdu-PB-22 is rapidly metabolized, with a half-life of 12.4 minutes. The study identified seven metabolites formed by ester hydrolysis, hydroxylation, and/or glucuronidation. The major metabolites identified were M6 (hydroxylated FBI-COOH) and M7 (FBI-COOH), which are recommended as urinary markers for documenting Fdu-PB-22 intake (Diao, Scheidweiler, Wohlfarth, Pang, Kronstrand, & Huestis, 2016).

  • Enzymatic Analysis of Fdu-PB-22 : Research by Jones et al. (2019) focused on the enzymatic glucuronidation of Fdu-PB-22. They found that the metabolism of Fdu-PB-22 by human liver microsomes (HLMs) is dependent on UDP-glucuronic acid. The study highlighted the role of various hepatic UDP-glucuronosyltransferases (UGTs) in the metabolism of Fdu-PB-22 and its metabolites. This research contributes to understanding the potential risk of Fdu-PB-22-induced toxicity due to genetic mutations or the co-administration of inhibitors for Fdu-PB-22-metabolizing UGTs (Jones, Yarbrough, Shoeib, Bush, Fantegrossi, Prather, Radomińska-Pandya, & Fujiwara, 2019).

Wirkmechanismus

Fdu-PB-22 acts as a full agonist with a binding affinity of 1.19nM at CB1 and 2.43nM at CB2 cannabinoid receptors .

Zukünftige Richtungen

The physiological and toxicological properties of Fdu-PB-22 are not known . Therefore, future research could focus on these aspects to better understand the implications of its use. Additionally, as Fdu-PB-22 is a derivative of JWH-018, further studies could explore the differences and similarities between these two compounds and their effects.

Eigenschaften

IUPAC Name

naphthalen-1-yl 1-[(4-fluorophenyl)methyl]indole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18FNO2/c27-20-14-12-18(13-15-20)16-28-17-23(22-9-3-4-10-24(22)28)26(29)30-25-11-5-7-19-6-1-2-8-21(19)25/h1-15,17H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCEKSVIFQKKFLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OC(=O)C3=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901016910
Record name naphthalen-1-yl 1-[(4-fluorophenyl)methyl]-1H-indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901016910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1883284-94-3
Record name 1-Naphthalenyl 1-[(4-fluorophenyl)methyl]-1H-indole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1883284-94-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name FDU-PB-22
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1883284943
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name naphthalen-1-yl 1-[(4-fluorophenyl)methyl]-1H-indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901016910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FDU-PB-22
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85E88884ZQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Q & A

Q1: What are the primary metabolic pathways of FDU-PB-22 in humans?

A: Research indicates that FDU-PB-22 is rapidly metabolized in the human liver, primarily by UDP-glucuronosyltransferases (UGTs). [] The main metabolic pathway involves ester hydrolysis of FDU-PB-22, yielding fluorobenzylindole-3-carboxylic acid (FBI-COOH). [] FBI-COOH is further metabolized by hydroxylation and glucuronidation. [, ] The major metabolites found in both human hepatocyte samples and authentic urine specimens were hydroxylated FBI-COOH and FBI-COOH itself. []

Q2: Are there any specific UGT enzymes involved in FDU-PB-22 metabolism?

A: While multiple hepatic UGTs appear to be involved in FBI-COOH glucuronidation, UGT1A10, an extra-hepatic isoform, exhibits the highest activity. [] This suggests that genetic variations or co-administration of inhibitors targeting these enzymes could significantly impact FDU-PB-22 metabolism and potentially increase the risk of toxicity. []

Q3: What analytical techniques are most effective for identifying FDU-PB-22 and its related compounds?

A: Gas Chromatography coupled with Cold Electron Ionization Mass Spectrometry (GC-cold-EI-MS) has proven effective in identifying and differentiating FDU-PB-22 from closely related synthetic cannabinoids, such as FUB-PB-22. [] This method overcomes the limitations of conventional GC-EI-MS by enhancing the detection of molecular ions, which are often labile in these compounds. []

Q4: Can Raman spectroscopy be used to classify FDU-PB-22 and other novel psychoactive substances (NPS)?

A: Yes, Raman spectroscopy combined with Principal Components Analysis (PCA) shows promise for classifying NPS, including FDU-PB-22. [] A study using a large dataset of NPS reference materials demonstrated that this approach could differentiate structurally similar compounds like FDU-PB-22 and NM-2201 based on their unique Raman spectral profiles. [] This approach may prove valuable for identifying new psychoactive substances entering the market. []

Q5: What urinary markers are recommended for detecting FDU-PB-22 intake?

A: Based on human hepatocyte and authentic urine sample analysis, hydroxylated FBI-COOH and FBI-COOH itself are recommended as suitable urinary markers for confirming FDU-PB-22 intake. [] These metabolites were found to be predominant in urine specimens after β-glucuronidase hydrolysis. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.